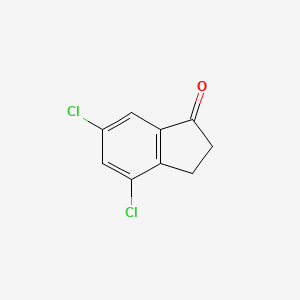

4,6-Dichloro-1-indanone

CAS No.: 52397-81-6

Cat. No.: VC7825326

Molecular Formula: C9H6Cl2O

Molecular Weight: 201.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52397-81-6 |

|---|---|

| Molecular Formula | C9H6Cl2O |

| Molecular Weight | 201.05 g/mol |

| IUPAC Name | 4,6-dichloro-2,3-dihydroinden-1-one |

| Standard InChI | InChI=1S/C9H6Cl2O/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4H,1-2H2 |

| Standard InChI Key | BIGNWTAXBIQGAZ-UHFFFAOYSA-N |

| SMILES | C1CC(=O)C2=C1C(=CC(=C2)Cl)Cl |

| Canonical SMILES | C1CC(=O)C2=C1C(=CC(=C2)Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

4,6-Dichloro-1-indanone belongs to the indanone family, a class of compounds featuring a bicyclic framework comprising a benzene ring fused to a cyclopentanone moiety. The systematic IUPAC name for this compound is 4,6-dichloro-2,3-dihydro-1H-inden-1-one, reflecting the positions of the chlorine atoms and the ketone functional group . Its structure is distinguished by electron-withdrawing chlorine groups at the 4- and 6-positions, which influence both its electronic properties and reactivity in subsequent chemical reactions.

Physicochemical Properties

The physicochemical profile of 4,6-dichloro-1-indanone is partially characterized, with key parameters summarized in Table 1.

Table 1: Physicochemical Properties of 4,6-Dichloro-1-indanone

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight (g/mol) | 201.05 | |

| Purity | ≥98% | |

| Boiling Point | Not reported | – |

| Melting Point | Not reported | – |

| Density | Not reported | – |

Synthetic Methodologies

Friedel-Crafts Acylation

A prevalent route to 1-indanones involves intramolecular Friedel-Crafts acylation, a reaction leveraging Lewis acids like aluminium chloride () to facilitate cyclization. For example, the synthesis of 2-methyl-1-indanone from m-xylene and isobutyryl chloride employs in dichloromethane at 0°C, achieving a 94% yield after distillation . Adapting this method for 4,6-dichloro-1-indanone would require chlorinated precursors, such as 3,5-dichlorophenylpropionic acid, undergoing cyclization with a chlorinating agent (e.g., ) followed by Friedel-Crafts catalysis .

Functionalization of Preformed Indanones

Industrial and Research Applications

Pharmaceutical Intermediate

4,6-Dichloro-1-indanone is manufactured at ≥98% purity for use in active pharmaceutical ingredient (API) synthesis . Its reactivity enables transformations into indenes (via reduction) or functionalized indanes, which are scaffolds in cardiovascular and antiviral drugs . For example, Miyaura et al. utilized 1-indanones to synthesize endothelin receptor antagonists , highlighting the compound’s versatility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume